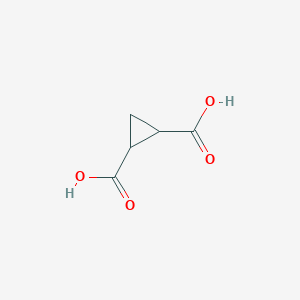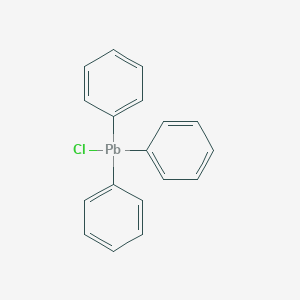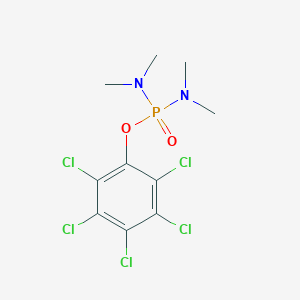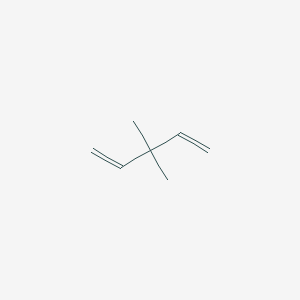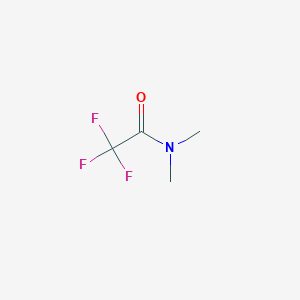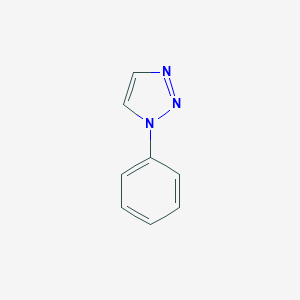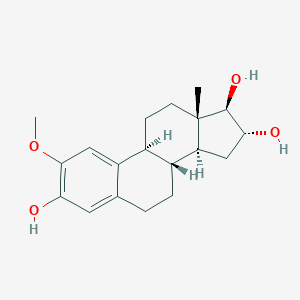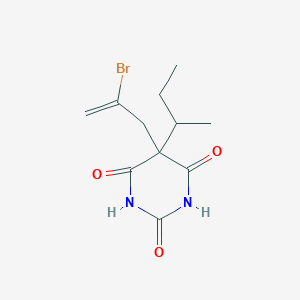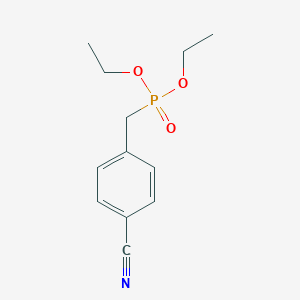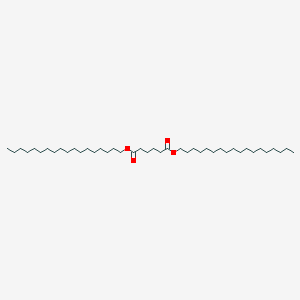
4-Iodooctane
Vue d'ensemble
Description
4-Iodooctane, also known as Octane, 4-iodo-, is an organoiodine compound with the molecular formula C8H17I . It has an average mass of 240.125 Da and a monoisotopic mass of 240.037491 Da .
Synthesis Analysis
The synthesis of 4-Iodooctane or similar compounds often involves the reaction of an octane derivative with an iodine source . For example, the reaction of acetone and iodine produces iodoacetone . The reaction is typically acid-catalyzed and first order with respect to acetone and the acid catalyst .Molecular Structure Analysis
The molecular structure of 4-Iodooctane consists of a chain of eight carbon atoms (an octane backbone), with an iodine atom attached to the fourth carbon .Physical And Chemical Properties Analysis
4-Iodooctane is a heavy molecule with a significant mass due to the presence of iodine . It is expected to have physical and chemical properties similar to those of other long-chain alkyl iodides. For example, 1-Iodooctane has a clear colorless to amber appearance, a melting point of -46–45 °C, a boiling point of 225-226 °C, and a density of 1.33 g/mL at 25 °C .Applications De Recherche Scientifique
Electrochemical Behavior : The electrochemical reduction of 1,4-dihalobutanes, including 1,4-diiodo- and 1-chloro-4-iodobutane, has been studied. This reduction leads to various products such as 1-iodooctane, indicating its formation through electrochemical processes (Pritts & Peters, 1995).
Drug Body Distribution : 4-Iodooctane derivatives have been synthesized with iodine-131 for studying body distribution in animals. These compounds show potential in nuclear medicine, particularly in brain scanning applications (Braun et al., 1977).
Catalytic Reductions : Studies have explored the catalytic reduction of 1-iodooctane by nickel(I) salen, revealing insights into the mechanisms of alkyl halide reductions and potential applications in organic synthesis (Goken et al., 2006).
Photochemical Studies : The photochemistry of 2-iodooctane has been examined in various solvents, providing insights into solvent effects on chemical reactions and potential applications in photochemistry and organic synthesis (Gao et al., 2002).
Organic Solar Cells : The removal of residual diiodooctane from organic photovoltaic active layers improves their photostability, highlighting its role in the processing and stability of organic solar cells (Tremolet de Villers et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-iodooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17I/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZONQKSTULVBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540986 | |
| Record name | 4-Iodooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodooctane | |
CAS RN |
1117-32-4 | |
| Record name | 4-Iodooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
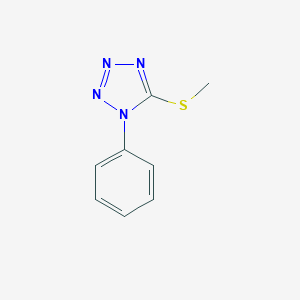
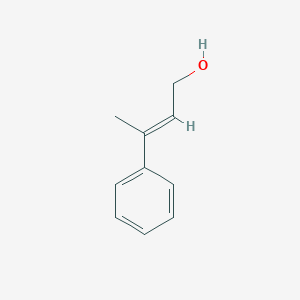
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
